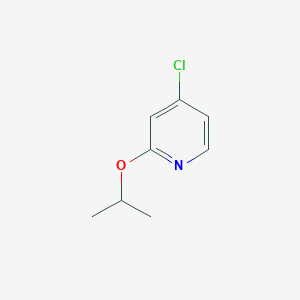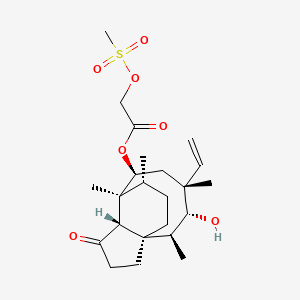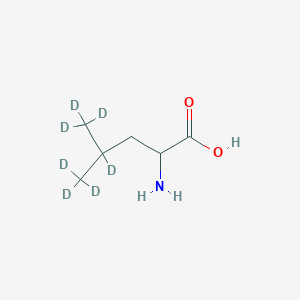![molecular formula C12H21N3 B1428388 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1341850-37-0](/img/structure/B1428388.png)
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Übersicht
Beschreibung
1-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, also known as CHMPEA, is an organic compound with a molecular formula of C10H18N2. It is a derivative of pyrazole, a heterocyclic organic compound consisting of a five-membered aromatic ring with three nitrogen atoms and two carbon atoms. CHMPEA is a colorless crystalline solid with a melting point of 81-83°C and a boiling point of 169-171°C. It is insoluble in water, but soluble in polar organic solvents such as ethanol, acetone, and chloroform.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Complex Formation
1-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, as part of a broader class of pyrazole derivatives, has been studied for its ability to form complexes with metals. Choi et al. (2015) investigated its use in forming Cobalt(II) chloride complexes, highlighting its potential in synthesizing materials with novel properties and applications in polymerization processes. These complexes exhibit distinct geometries and have shown high activity for methyl methacrylate polymerization, producing poly(methylmethacrylate) with desirable molecular weight and polydispersity index (Choi et al., 2015).
Bioactive Compounds Synthesis
Titi et al. (2020) explored the synthesis of hydroxymethyl pyrazole derivatives, including 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, for their potential pharmacological activities. These compounds showed biological activity against breast cancer and microbes, demonstrating the compound's role in the development of new bioactive substances (Titi et al., 2020).
Catalysis in Polymerization
Matiwane et al. (2020) studied pyrazolyl compounds in the formation of zinc(II) carboxylate complexes, using them as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research underscores the potential of such compounds in creating environmentally friendly polymers and materials through efficient and selective catalytic processes (Matiwane et al., 2020).
Antibacterial Properties
A study by Prasad (2021) on the synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which include similar structural motifs as 1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine, revealed significant antibacterial activity. This research contributes to the understanding of how such compounds can be utilized in developing new antibacterial agents (Prasad, 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[1-(cyclohexylmethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(13)12-7-14-15(9-12)8-11-5-3-2-4-6-11/h7,9-11H,2-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKGTNUPDXSAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



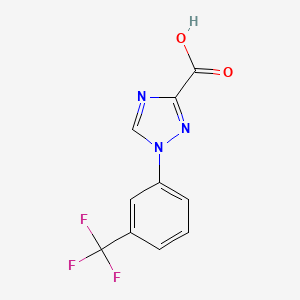
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
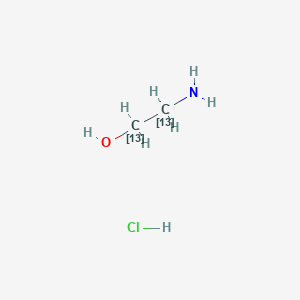
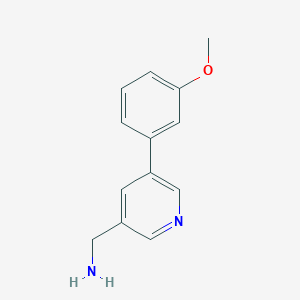
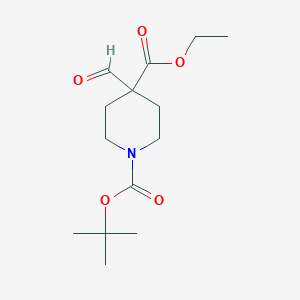
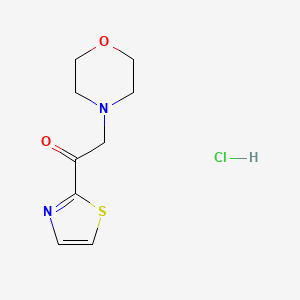
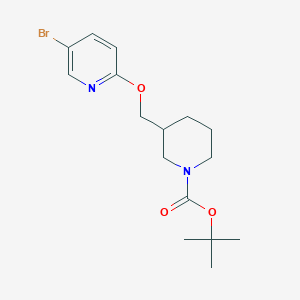
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
